molecular formula C6H14ClNO B13889142 1-(1-Aminoethyl)cyclobutan-1-ol HCl

1-(1-Aminoethyl)cyclobutan-1-ol HCl

Cat. No.: B13889142
M. Wt: 151.63 g/mol
InChI Key: OCRYVPLGWDPRJV-UHFFFAOYSA-N
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Description

1-(1-Aminoethyl)cyclobutan-1-ol HCl is an organic compound with the molecular formula C6H13NO·HCl. It is a cyclobutane derivative featuring an aminoethyl group and a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Aminoethyl)cyclobutan-1-ol HCl can be synthesized through the reaction of aminomethylcyclobutanone with sodium hydroxide (NaOH). During this reaction, aminomethylcyclobutanone is hydrolyzed by sodium hydroxide to form 1-(1-Aminoethyl)cyclobutan-1-ol .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes controlling temperature, pressure, and reaction time to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminoethyl)cyclobutan-1-ol HCl undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions to form derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce primary or secondary amines.

Scientific Research Applications

1-(1-Aminoethyl)cyclobutan-1-ol HCl has several scientific research applications, including:

Mechanism of Action

The mechanism by which 1-(1-Aminoethyl)cyclobutan-1-ol HCl exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino and hydroxyl groups play a crucial role in binding to these targets, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 1-(Aminomethyl)cyclobutan-1-ol
  • Cyclobutanol derivatives

Comparison: 1-(1-Aminoethyl)cyclobutan-1-ol HCl is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C6H14ClNO

Molecular Weight

151.63 g/mol

IUPAC Name

1-(1-aminoethyl)cyclobutan-1-ol;hydrochloride

InChI

InChI=1S/C6H13NO.ClH/c1-5(7)6(8)3-2-4-6;/h5,8H,2-4,7H2,1H3;1H

InChI Key

OCRYVPLGWDPRJV-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCC1)O)N.Cl

Origin of Product

United States

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